molecular formula C25H14N2O4 B3055886 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- CAS No. 67665-46-7

9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-

Cat. No.: B3055886
CAS No.: 67665-46-7
M. Wt: 406.4 g/mol
InChI Key: JLAPAZZXKUVMPJ-UHFFFAOYSA-N
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Description

9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- is a derivative of spirobifluorene, a compound known for its unique spiro structure where two fluorene units are connected through a single spiro carbon.

Preparation Methods

The synthesis of 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- typically involves the nitration of 9,9’-spirobifluorene. The process begins with the reaction of 9,9’-spirobifluorene with nitric acid, which introduces nitro groups at the 2 and 2’ positions of the spirobifluorene backbone . This reaction is usually carried out under controlled conditions to ensure the selective nitration of the desired positions.

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- undergoes various chemical reactions, including:

The major products formed from these reactions include 9,9’-Spirobi[9H-fluorene], 2,2’-diamino- and other substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism by which 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- exerts its effects is primarily related to its electronic properties. The nitro groups influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. In electronic applications, the compound’s spiro structure allows for efficient charge transport and stability, making it a valuable component in various devices .

Properties

IUPAC Name

2,2'-dinitro-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O4/c28-26(29)15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27(30)31)14-24(20)25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAPAZZXKUVMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464947
Record name 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67665-46-7
Record name 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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